molecular formula C12H10FNO B6413844 2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261983-55-4

2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413844
CAS RN: 1261983-55-4
M. Wt: 203.21 g/mol
InChI Key: CZXRBRWBCRUGGP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine (hereafter referred to as FMHP) is an organic compound with a molecular formula of C10H9FO2. FMHP has a variety of applications in research and industrial settings, which include its use in the synthesis of other compounds and its ability to act as a catalyst in certain reactions. FMHP is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

FMHP has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a reactant in the synthesis of other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, FMHP has been used as a substrate in enzyme-catalyzed reactions and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of FMHP is not well understood. However, it is believed that the compound acts as a catalyst in certain reactions due to its ability to form complexes with transition metals. This allows FMHP to activate the reactants, resulting in faster reaction rates and higher yields.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHP are not well understood. However, the compound has been shown to have some anti-inflammatory and anti-bacterial properties in laboratory studies. In addition, FMHP has been found to have some antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using FMHP in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is highly toxic and should be handled with care. In addition, the reaction conditions required for the synthesis of FMHP can be difficult to control, which can lead to low yields and poor product purity.

Future Directions

Future research on FMHP could focus on its potential applications in the pharmaceutical and agrochemical industries. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, research could be conducted to improve the synthesis of FMHP and to develop safer and more efficient reaction conditions. Finally, research could be conducted on the potential uses of FMHP as a catalyst in organic synthesis.

Synthesis Methods

FMHP can be synthesized through the reaction of 3-fluoro-2-methylphenol and ethyl pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can be carried out in an inert atmosphere, such as nitrogen or argon, and the temperature should be kept between 80 and 100 degrees Celsius. The reaction proceeds in two steps: first, the reaction of the two reactants forms a pyridinium salt, and then the pyridinium salt is hydrolyzed to form FMHP.

properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)12-7-9(15)5-6-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXRBRWBCRUGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692477
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine

CAS RN

1261983-55-4
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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